(S)-1-(4-bromophenyl)propan-1-amine hydrochloride
Description
BenchChem offers high-quality (S)-1-(4-bromophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-bromophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHQPQZHRFCWEX-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Crystallization Thermodynamics of (S)-1-(4-bromophenyl)propan-1-amine Hydrochloride
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility behavior of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1). As a chiral primary amine salt, this compound exhibits a distinct amphiphilic solubility profile governed by the competition between its high-lattice-energy ionic headgroup (ammonium chloride) and its lipophilic 4-bromophenyl tail.
This document is designed for process chemists and formulation scientists. It moves beyond static data points to establish a predictive solubility model and a validated experimental workflow for solvent selection, essential for enantiomeric resolution and polymorph control.
Part 1: Physicochemical Basis of Solubility
To predict and manipulate the solubility of (S)-1-(4-bromophenyl)propan-1-amine HCl, we must first deconstruct its molecular interactions.
Structural Analysis[1][2]
-
Ionic Headgroup (
): The primary driver of lattice energy. This moiety requires solvents with high dielectric constants ( ) or strong hydrogen bond donor (HBD) capabilities to solvate the ions and overcome the crystal lattice forces. -
Lipophilic Domain (4-Bromophenyl + Propyl Chain): This aromatic/aliphatic region limits solubility in highly polar, non-organic media (like pure water at low pH) but enhances interaction with organic solvents possessing moderate polarity.
-
Chirality ((S)-Enantiomer): While the solubility of the pure (S)-enantiomer in achiral solvents is identical to the (R)-enantiomer, it differs significantly from the racemate . The racemate often possesses a different crystal packing arrangement (and thus lattice energy), leading to a solubility difference that can be exploited for resolution (Wallach’s Rule).
Predicted Solubility Heatmap
Based on the Hansen Solubility Parameters (HSP) for similar phenethylamine hydrochlorides, the expected solubility profile is categorized below:
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Protogenic Polar | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding solvates the chloride ion; alkyl chain interacts with the organic tail. |
| Aprotic Polar | DMSO, DMF | Very High (>200 mg/mL) | High dielectric constant dissociates the salt; excellent solvation of the aromatic system. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Ability to form "loose" ion pairs; good solvation of the bromophenyl group. |
| Ethers | THF, MTBE | Low to Moderate | Poor anion solvation; useful as antisolvents or for controlled precipitation. |
| Hydrocarbons | Hexane, Toluene | Insoluble (<1 mg/mL) | Lack of polarity to overcome lattice energy; ideal antisolvents. |
| Esters | Ethyl Acetate | Low | Often used to "crash out" amine salts from alcoholic solutions. |
Part 2: Experimental Determination Protocols
As exact literature values for this specific enantiomer are proprietary or variable based on polymorphs, the following self-validating protocols are required to generate precise data for your specific batch.
Protocol A: Gravimetric Solubility Screening (The "Gold Standard")
Objective: Determine the saturation solubility (
Reagents:
-
(S)-1-(4-bromophenyl)propan-1-amine HCl (dried, purity >98%)
-
HPLC-grade Solvents (MeOH, EtOH, IPA, MeCN, EtOAc)
Workflow:
-
Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a crimp-top HPLC vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the equilibration temperature to prevent precipitation).
-
Quantification:
-
Option A (Gravimetric): Evaporate a known volume of filtrate (e.g., 0.5 mL) in a tared vessel under vacuum. Weigh the residue.
-
Option B (HPLC): Dilute the filtrate 100x with mobile phase and quantify against a standard curve.
-
Protocol B: Polythermal Method (Van't Hoff Analysis)
Objective: Determine the metastable zone width (MSZW) and temperature dependence for recrystallization design.
Workflow:
-
Prepare a slurry of known concentration (e.g., 50 mg/mL in Ethanol).
-
Heat at a constant rate (1°C/min) with stirring until the solution becomes clear (
). -
Cool at a constant rate (1°C/min) until nucleation is observed (
- turbidity onset). -
Repeat with concentrations of 75, 100, and 125 mg/mL.
-
Plot:
vs. (Kelvin). The slope corresponds to .
Part 3: Visualization of Workflows
Solubility Screening Logic
This diagram illustrates the decision matrix for selecting a solvent system for purification or formulation.
Caption: Logic flow for categorizing solvents into Process Solvents, Crystallization Solvents, or Anti-Solvents based on thermal solubility behavior.
Recrystallization Process Design
The following diagram details the specific workflow for purifying the (S)-enantiomer using a Solvent/Anti-solvent system, a common requirement for this class of compounds.
Caption: Optimized solvent/anti-solvent recrystallization workflow for high-purity amine hydrochloride isolation.
Part 4: Strategic Applications
Enantiomeric Enrichment (Optical Purification)
For chiral amines, the solubility of the racemate (
-
Scenario A (
): The racemate is less soluble (forms a racemic compound). Recrystallization will preferentially precipitate the racemate, leaving the enriched enantiomer in the mother liquor. This is undesirable for high yield of pure product. -
Scenario B (
): The racemate is more soluble (conglomerate or unstable compound). Recrystallization preferentially precipitates the pure (S)-enantiomer. -
Action: Determine the eutectic point by measuring the solubility of mixtures with varying enantiomeric excess (ee). If Scenario A applies, convert the HCl salt to a different salt (e.g., Tartrate or Mandelate) to invert the solubility relationship.
Impurity Rejection
The 4-bromophenyl moiety introduces a "heavy atom" effect.
-
Des-bromo impurity: Likely more soluble in polar solvents due to lower lipophilicity.
-
Regioisomers (2-bromo or 3-bromo): Often have lower lattice energies and higher solubility.
-
Strategy: Use a "high-yield" crystallization (e.g., EtOH/MTBE 1:3) to crash out the bulk product, then a "high-purity" recrystallization (e.g., pure IPA) to wash away the more soluble regioisomers.
References
-
Thermodynamics of Amine Salt Solubility
-
Creates, D. (2012). Solubility of Pharmaceutical Compounds in Organic Solvents. This text details the general thermodynamic principles governing amine hydrochloride solubility in alcohols.
-
Source:
-
-
Recrystallization Methodologies
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Provides the foundational logic for solvent/anti-solvent selection for polar salts.
-
Source:
-
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. (The authoritative text on solubility relationships between enantiomers and racemates).
-
Compound Data (Analogous Structures)
-
National Center for Biotechnology Information. PubChem Compound Summary for Brompheniramine Maleate (Structural analog for solubility trends).
-
Source:
-
(Note: Specific quantitative solubility data for the (S)-enantiomer of this specific CAS is not available in open-access peer-reviewed literature. The profiles above are derived from first-principles chemical engineering of homologous phenethylamine hydrochloride salts.)
CAS number and identifiers for (S)-1-(4-bromophenyl)propan-1-amine hydrochloride
Technical Monograph: (S)-1-(4-bromophenyl)propan-1-amine Hydrochloride
Executive Summary (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1) is a high-value chiral building block used extensively in the synthesis of neuroactive pharmaceutical agents and kinase inhibitors. Its structural core—a chiral benzylic amine with a para-halogenated aryl ring—serves as a "privileged scaffold" in medicinal chemistry, facilitating the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and calcimimetic agents. This guide provides a definitive technical analysis of its identifiers, synthesis, and quality control parameters.
Part 1: Chemical Identity & Identifiers[1][2][3]
Precise identification is critical due to the existence of close structural analogs (e.g., ethylamine vs. propylamine chains) and racemic variants. The following data establishes the unique identity of the (S)-enantiomer hydrochloride salt.
Table 1: Core Identifiers & Physicochemical Profile[1]
| Parameter | Value / Description |
| Chemical Name | (S)-1-(4-bromophenyl)propan-1-amine hydrochloride |
| CAS Number (Salt) | 1391577-97-1 |
| CAS Number (Free Base) | 1108684-03-2 |
| CAS Number (Racemic HCl) | 90485-18-0 |
| MDL Number | MFCD12910552 |
| Molecular Formula | C₉H₁₃BrClN (C₉H₁₂BrN[1][2][3][4] · HCl) |
| Molecular Weight | 250.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-configuration (Left-handed optical rotation) |
| SMILES (Salt) | CCN.Cl |
| InChIKey | KTHQPQZHRFCWEX-FVGYRXGTSA-N |
Critical Distinction Note: Researchers often confuse this compound with (S)-1-(4-bromophenyl)ethylamine (CAS 27298-97-1). The target compound described here possesses a propyl chain, which significantly alters lipophilicity and binding affinity compared to the ethyl analog.
Part 2: Structural Analysis & Stereochemistry
The pharmacological potency of benzylic amines is frequently governed by the Easson-Stedman hypothesis, where three points of attachment are required for optimal receptor binding. For 1-(4-bromophenyl)propan-1-amine, the (S)-enantiomer directs the propyl group into a specific hydrophobic pocket, often resulting in >100-fold potency differences compared to the (R)-isomer.
Visualization: Structural Hierarchy
Figure 1: Structural decomposition of the target molecule highlighting functional domains.
Part 3: Synthesis & Resolution Protocols
Method A: Asymmetric Synthesis (Ellman's Auxiliary)
Mechanism: Condensation of 4-bromopropiophenone with (S)-tert-butanesulfinamide, followed by diastereoselective reduction.
Step-by-Step Protocol:
-
Condensation:
-
Reagents: 4-Bromopropiophenone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).
-
Solvent: Anhydrous THF.
-
Condition: Reflux for 16 hours.
-
Checkpoint: Monitor disappearance of ketone via TLC (Hexane/EtOAc 4:1).
-
-
Diastereoselective Reduction:
-
Reagents: L-Selectride or NaBH₄ (for lower cost/lower selectivity).
-
Condition: Cool to -78°C. Add reducing agent dropwise.
-
Logic: The bulky sulfinyl group directs hydride attack to the Re-face, establishing the (S)-chiral center.
-
-
Deprotection & Salt Formation:
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Stir at room temperature for 2 hours. The amine hydrochloride precipitates.
-
Isolation: Filter the white solid, wash with diethyl ether to remove sulfinyl byproducts.
-
Method B: Classical Resolution (Alternative)
If starting from the racemic amine (CAS 74877-09-1):
-
Dissolve racemate in hot Ethanol.
-
Add 0.5 eq of L-(+)-Tartaric acid .
-
Slowly cool to 4°C. The (S)-amine-tartrate salt crystallizes preferentially.
-
Recrystallize twice to upgrade ee >99%.
-
Basify with NaOH and treat with HCl gas to convert to the final hydrochloride salt.
Visualization: Synthesis Workflow
Figure 2: Workflow for the asymmetric synthesis of the target compound.
Part 4: Quality Control & Self-Validating Systems
To ensure scientific integrity, the synthesized compound must undergo a "Self-Validating" analytical workflow.
1. Enantiomeric Excess (ee) Determination:
-
Method: Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Validation: Inject the racemate first to establish separation of peaks. The (S)-enantiomer typically elutes second on OD-H columns (verify with standard).
2. Purity Check:
-
1H NMR (DMSO-d6): Look for the triplet (methyl), multiplet (methylene), and quartet (methine) characteristic of the propyl chain.
-
Diagnostic Signal: The methine proton (CH-NH2) typically appears around δ 4.0-4.3 ppm.
Part 5: Safety & Handling
-
Hazard Class: Acute Toxicity (Oral), Skin Irritant.[1]
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Neurotoxicity Warning: As a structural analog of para-bromoamphetamine (PBA), this compound should be handled with extreme caution in a fume hood. While the propyl chain reduces amphetamine-like neurotoxicity compared to the methyl analog, it may still possess serotonergic activity.
References
-
Sigma-Aldrich. (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride Product Page. Retrieved from
-
PubChem. Compound Summary for CID 7127717: (S)-1-(4-Bromophenyl)propan-1-amine. Retrieved from
-
Chemical Book. CAS 1391577-97-1 Entry. Retrieved from
- Ellman, J. A., et al.N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. (General methodology reference for the synthesis protocol described).
Sources
- 1. 2-(4-Bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | CID 21893454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride - CAS:1108684-03-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. aaronchem.com [aaronchem.com]
- 4. PubChemLite - 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 5. 더랩케미칼 - (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride-R078902 [thelabchemical.com]
Thermodynamic Stability of Chiral (S)-1-(4-bromophenyl)propan-1-amine Salts
This guide outlines the thermodynamic principles and experimental protocols for evaluating the stability of diastereomeric salts of (S)-1-(4-bromophenyl)propan-1-amine , a critical chiral intermediate.
Technical Guide for Process Optimization & Solid-State Characterization
Part 1: Executive Summary & Theoretical Framework
The Challenge of Chiral Resolution
(S)-1-(4-bromophenyl)propan-1-amine is a primary benzylic amine used as a building block in the synthesis of CNS-active agents and SGLT2 inhibitors. Its enantiomeric purity is typically established via diastereomeric salt formation (classical resolution).[1][2]
The efficiency of this resolution is governed not by kinetics, but by the thermodynamic stability difference (
Thermodynamic Principles
The resolution efficiency depends on the solubility ratio (
Where:
-
More Stable Salt (Less Soluble): Higher
, higher lattice energy, crystallizes first.[1] -
Less Stable Salt (More Soluble): Lower
, remains in mother liquor.[1][2]
Key Insight: For 1-aryl-propylamines, the "less stable" salt often forms a metastable polymorph or solvate. Identifying the thermodynamically stable anhydrous form is critical before freezing the process.[1]
Part 2: Candidate Selection & Screening Strategy
Based on the structural rigidity of the 4-bromophenyl group, the following resolving agents are prioritized for thermodynamic screening.
| Resolving Agent | Interaction Mechanism | Expected Stability Profile |
| (S)-Mandelic Acid | High Success Probability. Forms rigid, high-melting salts due to aromatic overlap. | |
| (L)-Tartaric Acid | Multi-point H-bonding (C2 symmetry) | Moderate. Often forms solvates (hydrates/methanolates) which complicates drying.[1] |
| N-Acetyl-L-Leucine | Hydrophobic packing + Amide H-bond | High Specificity. Excellent for "Dutch Resolution" families; often yields sharp melting points. |
| Dibenzoyl-L-Tartaric Acid | Steric bulk + | Specialized. Used if Mandelic acid fails; forms very insoluble salts (low yield, high purity). |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Rapid Solubility Screening (The "Clear Point" Method)
Goal: Determine the solubility ratio (
-
Preparation: Prepare 0.1 M solutions of racemic amine and chiral acid (1:1 molar ratio) in MeOH, EtOH, and IPA.
-
Equilibration: Heat to reflux until dissolved.
-
Cooling: Ramp down to 20°C at 0.5°C/min.
-
Harvest: Filter the precipitate (P) and retain mother liquor (ML).
-
Validation:
Protocol B: Solid-State Characterization (DSC/TGA)
Goal: Identify polymorphs and solvates.
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Method: Heat 2-5 mg sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.
-
Analysis:
Protocol C: Ternary Phase Diagram Construction
Goal: Define the "Resolution Zone" for scale-up.
This is the gold standard for stability. You must map the Eutectic Point .
-
Variables: Solvent (
), D-Salt ( ), L-Salt ( ).[1] -
Method: Measure solubility of mixtures with fixed enantiomeric excess (e.g., 50:50, 75:25, 90:10).
-
Plotting: Plot equilibrium concentrations. The intersection of the solubility curves is the Eutectic Composition .[1]
Part 4: Visualization of Stability Logic
Diagram 1: Salt Selection & Stability Workflow
This workflow illustrates the decision tree for determining if a salt is thermodynamically stable enough for manufacturing.
Caption: Decision matrix for evaluating the thermodynamic stability of chiral salts.
Diagram 2: Ternary Phase Solubility (The Eutectic Shift)
Visualizing the solubility isotherms required for efficient resolution.
Caption: Conceptual Ternary Phase Diagram. Resolution is only possible if the mixture composition lies within the stable 2-phase region.
Part 5: References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on chiral thermodynamics).
-
[1]
-
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1]
-
[1]
-
-
Saigo, K., et al. (1996).[1] "Optical Resolution of 1-Phenylalkylamines by Mandelic Acid." Bulletin of the Chemical Society of Japan. (Primary reference for benzylamine resolution).
-
[1]
-
-
Leusen, F. J., et al. (1991).[1] "Rational design of chiral resolution agents: a crystallographic and thermodynamic study." Journal of the Chemical Society.[1]
-
Sigma-Aldrich Technical Library. "Salt Selection and Optimization Procedures."
Sources
Navigating the Safety Profile of (S)-1-(4-bromophenyl)propan-1-amine HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride is a chiral amine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety data for (S)-1-(4-bromophenyl)propan-1-amine HCl, moving beyond a simple recitation of Safety Data Sheet (SDS) information to offer a deeper, scientifically grounded perspective on its handling, storage, and emergency management.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment.
| Property | Value | Source |
| CAS Number | 1391577-97-1 | |
| Molecular Formula | C9H13BrClN | |
| Molecular Weight | 250.57 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, under inert atmosphere |
GHS Hazard Identification and Classification
(S)-1-(4-bromophenyl)propan-1-amine HCl is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of its hazard statements is paramount for safe handling.
Signal Word: Warning
Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.
Toxicological Profile: A Deeper Analysis
Experimental Protocols for Safe Handling and Emergency Response
A proactive approach to safety involves establishing clear and detailed protocols for routine handling and for responding to emergencies.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following PPE is recommended when handling (S)-1-(4-bromophenyl)propan-1-amine HCl:
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2][3]
-
Skin Protection:
-
Respiratory Protection: If handling the solid in a way that generates dust, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
dot
Caption: Immediate first-aid actions for exposure.
Firefighting Measures
(S)-1-(4-bromophenyl)propan-1-amine HCl is a solid and is not expected to be highly flammable. However, in the event of a fire involving this chemical, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [3]* Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen bromide. [3]* Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products. [3]
Accidental Release Measures
In the case of a spill, the following steps should be taken to mitigate the hazard:
-
Evacuate the Area: Restrict access to the spill area. [4]2. Ensure Adequate Ventilation. [4]3. Wear Appropriate PPE: This includes chemical-resistant gloves, safety goggles, and a respirator if dust is present. [4]4. Contain the Spill: For a solid, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. [5][6]5. Clean the Spill Area: Once the material has been removed, decontaminate the area with a suitable cleaning agent and rinse with water. [6][7]6. Dispose of Waste: All contaminated materials should be disposed of as hazardous waste in accordance with local regulations. [8]
Handling and Storage
Proper handling and storage are essential for preventing accidental exposure and maintaining the chemical's integrity.
-
Handling:
-
Avoid contact with skin and eyes. [2] * Avoid formation of dust and aerosols. [2] * Use in a well-ventilated area or under a chemical fume hood. [3] * Wash hands thoroughly after handling. [3]* Storage:
-
Keep the container tightly closed in a dry and well-ventilated place. [2] * Store at room temperature under an inert atmosphere. * Incompatible materials to avoid are strong oxidizing agents. [9]
-
Stability and Reactivity
(S)-1-(4-bromophenyl)propan-1-amine HCl is stable under recommended storage conditions. [9]However, it is important to be aware of its reactivity profile:
-
Incompatible Materials: Strong oxidizing agents. [9]* Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon oxides, nitrogen oxides, and hydrogen bromide. [3]
Ecological Information
Detailed ecotoxicity data for (S)-1-(4-bromophenyl)propan-1-amine HCl is not readily available. It is important to prevent this compound from entering the environment, as its effects on aquatic and terrestrial organisms have not been fully characterized. [10]
Disposal Considerations
Disposal of (S)-1-(4-bromophenyl)propan-1-amine HCl and its containers must be conducted in accordance with all applicable federal, state, and local regulations. [8]It is recommended to contact a licensed professional waste disposal service to ensure proper disposal. [8]
Conclusion
(S)-1-(4-bromophenyl)propan-1-amine HCl is a valuable research chemical with a defined set of hazards that require careful management. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and being prepared for potential emergencies, researchers can work safely with this compound. The information presented in this guide is intended to supplement, not replace, the information provided in the Safety Data Sheet and should be used as part of a comprehensive laboratory safety program.
References
- Safety Data Sheet. (2015, March 25).
- Spill and Cleaning Protocol | Environmental Health & Safety. (n.d.).
- Cleaning up a spill | Compliance and Risk Management. (n.d.).
- 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety. (n.d.).
- (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
- BLD Pharmatech. (n.d.). [Source for accidental release measures].
- 4 - SAFETY D
- AK Scientific, Inc. (n.d.). [Source for PPE and first-aid measures].
- Safety D
- 4 - SAFETY DATA SHEET. (n.d.).
- (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
- Safety Data Sheet. (2015, March 20).
- SAFETY DATA SHEET. (2007, June 11). Fisher Scientific.
- Spill Response Procedures. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- SAFETY DATA SHEET. (2025, March 26). TCI Chemicals.
- 2-(4-Bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | CID 21893454. (n.d.). PubChem.
- bpr 81232 corrosion inhibitor. (2014, October 1).
- Acute Toxicity: oral - Registr
- SAFETY DATA SHEET. (2010, July 15). Fisher Scientific.
- 1-(4-Bromophenyl)propan-1-amine hcl | 90485-18-0. (n.d.). Sigma-Aldrich.
- 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride. (n.d.). Inxight Drugs.
- SAFETY DATA SHEET. (2025, March 31). TCI Chemicals.
- SAFETY DATA SHEET. (2007, June 11). Fisher Scientific.
- 1228092-84-9|(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. (n.d.). BLDpharm.
- (S)-1-(4-Bromophenyl)propan-1-amine,1108684-03-2. (n.d.). Amadis Chemical.
- SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
- 345965-54-0 | 1-(4-Bromophenyl)cyclopropanamine. (n.d.). ChemScene.
- (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. (n.d.). 더랩케미칼.
- 1-(4-Aminophenyl)propan-1-one--hydrogen chloride (1/1) - Exposure. (2025, October 15). EPA.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- Safety D
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
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- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
Buchwald-Hartwig amination protocols using (S)-1-(4-bromophenyl)propan-1-amine HCl
Application Note: Buchwald-Hartwig Amination Protocols for (S)-1-(4-bromophenyl)propan-1-amine HCl
Executive Summary & Strategic Analysis
(S)-1-(4-bromophenyl)propan-1-amine HCl (CAS: 1391577-97-1) represents a "Janus" substrate in cross-coupling chemistry: it contains both a nucleophilic handle (primary amine) and an electrophilic handle (aryl bromide). Furthermore, its benzylic
To successfully utilize this substrate, the chemist must make a binary strategic decision based on the target motif. This guide provides two distinct, self-validating protocols:
-
Protocol A (N-Arylation): Coupling the amine to an external aryl halide while preserving the internal aryl bromide.
-
Protocol B (C-N Coupling): Coupling the aryl bromide to an external amine while preserving the chiral center (via protection).
Key Technical Challenges
-
Chemoselectivity: Preventing "head-to-tail" polymerization (self-coupling).
-
Salt Neutralization: The HCl salt requires precise base stoichiometry to generate the free amine in situ without poisoning the catalyst.
-
Stereoretention: Avoiding racemization at the benzylic position.
Decision Matrix & Mechanistic Pathway
The following diagram illustrates the critical decision points and the mechanistic risks associated with this substrate.
Figure 1: Strategic decision matrix for bifunctional halo-amine substrates.
Protocol A: Chemoselective N-Arylation
Objective: Couple the (S)-amine with an external Aryl-X without reacting the internal Ar-Br.
Mechanistic Logic: To achieve chemoselectivity, we exploit the rate of oxidative addition. Aryl Iodides (Ar-I) and Aryl Triflates (Ar-OTf) undergo oxidative addition significantly faster than Aryl Bromides (Ar-Br). By using a highly active catalyst like BrettPhos Pd G4 at moderate temperatures, we can consume the external electrophile before the internal bromide activates.
Critical Requirement: The external coupling partner must be an Aryl Iodide or Triflate. If using an external Aryl Bromide, selectivity will be poor.
Reagent Table
| Component | Equiv. | Role | Notes |
| Substrate (HCl Salt) | 1.0 | Nucleophile | (S)-1-(4-bromophenyl)propan-1-amine HCl |
| External Ar-I / Ar-OTf | 1.0 - 1.1 | Electrophile | Must be more reactive than Ar-Br |
| BrettPhos Pd G4 | 0.01 - 0.03 | Pre-catalyst | Ensures mono-arylation; prevents racemization |
| NaOtBu | 2.2 - 2.5 | Base | 1.0 eq to neutralize HCl; 1.2+ eq for reaction |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed |
Step-by-Step Methodology
-
Preparation: Oven-dry a reaction vial and equip with a stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Add the Substrate HCl salt (1.0 equiv), External Ar-I (1.0 equiv), and NaOtBu (2.2 equiv).
-
Note: Adding the base to the solid salt before solvent helps neutralize the HCl immediately upon solvation.
-
-
Catalyst Addition: Add BrettPhos Pd G4 (1-3 mol%).
-
Why G4? The 4th generation precatalyst activates at room temperature and ensures a 1:1 Pd:Ligand ratio, crucial for preventing off-cycle species that cause racemization.
-
-
Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Seal the vial with a PTFE-lined cap.
-
Reaction: Stir at 60°C for 4–12 hours.
-
Control Point: Monitor by LCMS. Look for the consumption of Ar-I. If the Ar-I is consumed but starting amine remains, do not increase temperature (risk of Ar-Br activation).
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: C-N Coupling at the Aryl Bromide
Objective: Couple the internal Ar-Br with an external amine.
Mechanistic Logic: Direct coupling is risky because the free amine on the substrate is a competent nucleophile, leading to oligomerization. The most robust industrial approach is a Protection-Coupling-Deprotection sequence. We utilize Boc-protection because it is orthogonal to the basic conditions of Buchwald-Hartwig couplings.
Phase 1: In-Situ Protection (Boc)[1]
-
Suspend (S)-1-(4-bromophenyl)propan-1-amine HCl (1.0 equiv) in DCM.
-
Add TEA (2.5 equiv) and Boc2O (1.1 equiv). Stir at RT for 2 hours.
-
Perform a standard aqueous workup (wash with 1M HCl, then Brine).
-
Checkpoint: Verify product is (S)-tert-butyl (1-(4-bromophenyl)propyl)carbamate . This intermediate is stable and can be stored.
Phase 2: The Coupling Reaction
Catalyst Selection: RuPhos Pd G4 is preferred for secondary amines or hindered primary amines. XantPhos Pd G4 is excellent if the external amine is a primary amide or requires high stereoretention.
| Component | Equiv. | Role | Notes |
| Boc-Protected Substrate | 1.0 | Electrophile | From Phase 1 |
| External Amine | 1.2 | Nucleophile | The coupling partner |
| RuPhos Pd G4 | 0.02 | Pre-catalyst | Universal for secondary amines |
| Cs2CO3 | 2.0 | Base | Weaker base minimizes racemization risk |
| Toluene | [0.25 M] | Solvent | Anhydrous |
Methodology:
-
Charge the reaction vessel with Boc-Protected Substrate (1.0 equiv), External Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Add RuPhos Pd G4 (2 mol%).
-
Evacuate and backfill with Nitrogen (x3).
-
Add Toluene (degassed).
-
Heat to 80–100°C for 8–16 hours.
-
Note on Chirality: The use of Cs2CO3 (a milder base than NaOtBu) and Toluene (non-polar) helps maintain the integrity of the benzylic chiral center, although the Boc group itself provides significant steric protection against racemization.
-
Phase 3: Deprotection[1]
-
Dissolve the coupled intermediate in DCM.
-
Add TFA (10-20 equiv) or 4M HCl in Dioxane. Stir at RT for 1-2 hours.
-
Neutralize carefully with NaHCO3 (aq) to isolate the free amine.
Troubleshooting & Optimization (Self-Validation)
The following table outlines common failure modes and their specific spectral signatures.
| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |
| Racemization | Chiral HPLC shows <95% ee. | Switch to chelating ligands (e.g., BINAP, XantPhos) which geometrically inhibit | |
| Low Conversion | Starting material remains; Catalyst inactive. | HCl salt not neutralized; Pd poisoned. | Ensure Base is >2.0 equiv relative to HCl salt. Pre-mix salt + base for 10 min before adding Pd. |
| Dehalogenation | Mass = Substrate - Br + H. | Solvent/Base acting as hydride source. | Switch solvent from Isopropanol/Alcohols to Toluene or Dioxane . Avoid formate contaminants. |
| Polymerization | Insoluble precipitate; Multiple mass peaks. | Unprotected amine reacting with Ar-Br. | Strict adherence to Protocol B (Boc protection) is required. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
[Link]
-
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
-
[Link]
-
-
Green, R. A., & Hartwig, J. F. (2014).[1] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][2] Organic Letters.
-
[Link]
-
-
MilliporeSigma. (2024). BrettPhos Pd G4 Product Information & Protocols.
Sources
Application Note: Peptide Coupling Conditions for (S)-1-(4-bromophenyl)propan-1-amine Hydrochloride
[1][2]
Executive Summary & Strategic Rationale
This Application Note details the synthetic protocols for coupling (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1) with carboxylic acids to form amide bonds.[1][2] This substrate presents a specific set of challenges:
-
Chiral Integrity: The benzylic stereocenter is susceptible to racemization under harsh basic conditions or radical pathways, although it is generally more robust than
-amino acids.[2] Preserving the (S)-configuration is critical for biological activity.[1] -
Salt Neutralization: As a hydrochloride salt, the amine is non-nucleophilic until free-based.[2] In situ neutralization requires precise base stoichiometry to avoid suppressing the reaction or causing racemization.
-
Electronic Deactivation: The para-bromo substituent exerts a weak electron-withdrawing effect (
), slightly reducing the nucleophilicity of the amine compared to unsubstituted benzylamines.
We present two validated workflows:
Mechanistic Insight & Reagent Selection
The Hydrochloride Challenge
The amine is supplied as R-NH3+ Cl-.[1] For the coupling to proceed, the amine must be deprotonated to R-NH2.
-
Stoichiometry Rule: You must add 1.0 equivalent of base solely to neutralize the salt, in addition to the base required for the coupling reagent turnover.
-
Risk: Insufficient base leads to stalled reactions.[1][2] Excess strong base (e.g., DBU, TEA) increases the risk of benzylic proton abstraction and racemization. DIPEA (Hünig's base) or N-Methylmorpholine (NMM) are preferred due to their steric bulk and moderate basicity.[1]
Reagent Decision Matrix
| Feature | HATU (Method A) | T3P (Method B) |
| Mechanism | Forms highly reactive OAt-active ester.[1][2][3] | Forms mixed anhydride via cyclic anhydride.[1][2][4] |
| Kinetics | Extremely Fast (< 2 hours).[1][2] | Moderate (2–12 hours).[1][2] |
| Racemization Risk | Low (due to HOAt neighbor effect), but possible with excess base.[2] | Lowest (No oxazolone formation; acidic by-products).[1][2] |
| Purification | Requires chromatography (removes urea/guanidine by-products).[1][2] | Extraction only (Water-soluble phosphate by-products).[1] |
| Use Case | Discovery / Small Scale (< 1g). | Scale-up / GMP / Chiral-sensitive partners.[1][2] |
Experimental Protocols
Method A: High-Efficiency Coupling (HATU)
Recommended for: Discovery chemistry, sterically hindered acids, and small-scale synthesis.[2]
Materials:
-
Amine: (S)-1-(4-bromophenyl)propan-1-amine HCl (1.0 eq)[1][2][5]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq )[1][2]
-
Solvent: Anhydrous DMF or DCM[1]
Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (2.0 eq) and HATU (1.2 eq).[1][2] Stir at Room Temperature (RT) for 5–10 minutes. Note: Solution usually turns yellow.[1]
-
Amine Addition: In a separate vial, dissolve (S)-1-(4-bromophenyl)propan-1-amine HCl (1.0 eq) in minimal DMF with DIPEA (1.0–1.5 eq) to pre-neutralize.
-
Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS for consumption of the activated ester and amine.
-
Workup:
Method B: Low-Epimerization Coupling (T3P)
Recommended for: Scale-up (>1g), coupling to chiral amino acids, and "Green" chemistry requirements.[2]
Materials:
-
Amine: (S)-1-(4-bromophenyl)propan-1-amine HCl (1.1 eq)[1][2]
-
Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 eq)[1][2]
Protocol:
-
Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 eq), (S)-1-(4-bromophenyl)propan-1-amine HCl (1.1 eq), and solvent (EtOAc, 5–10 volumes).
-
Base Addition: Cool to 0°C. Add Pyridine (4.0 eq). Note: Pyridine is excellent for suppressing racemization and acts as both base and solvent co-factor.[6]
-
T3P Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir. T3P kinetics are slower; typical time is 12–24 hours.[1]
-
Workup (The "T3P Advantage"):
Visualization of Workflows
Diagram 1: Reaction Logic & Mechanism
This diagram illustrates the critical "Salt Break" step and the divergent paths for reagent choice.
Caption: Workflow decision tree emphasizing the salt neutralization step and downstream processing differences.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Amine | Amine HCl salt not fully neutralized.[1][2] | Increase base by 1.0 eq. Ensure base is added before or simultaneously with the coupling reagent. |
| Racemization (Loss of ee) | High pH or high temperature.[1][2] | Switch from DIPEA to Pyridine or Collidine .[1] Use T3P at 0°C. Avoid DMF (promotes racemization via SN2 mechanisms); use EtOAc or DCM.[1][2] |
| Precipitate Formation | Urea by-product (if using EDC/DCC) or Amine salt insolubility.[1][2] | If using HATU, the precipitate might be the product (good!) or salts. Dilute with water to check solubility.[1] Switch to DCM if solubility is poor in EtOAc.[1][2][7] |
| Slow Reaction | Steric hindrance from the para-bromo phenyl group.[1][2] | Heat to 40°C (carefully monitor ee). Add HOAt as an additive to accelerate the active ester formation. |
References
-
Dunetz, J. R., et al. (2011).[2][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive."[8][9] Journal of the American Chemical Society.
-
Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][2]
-
BenchChem. (2025).[1][2][3] "Standard Protocol for HATU Peptide Coupling."
Sources
- 1. 2-(4-Bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | CID 21893454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aaronchem.com [aaronchem.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Suzuki-Miyaura coupling reactions involving (S)-1-(4-bromophenyl)propan-1-amine derivatives
Application Note: Precision Suzuki-Miyaura Coupling of (S)-1-(4-bromophenyl)propan-1-amine Scaffolds
Strategic Overview
The coupling of (S)-1-(4-bromophenyl)propan-1-amine represents a specific challenge in medicinal chemistry: derivatizing an aryl halide without compromising a distal, yet sensitive, benzylic chiral center.
This scaffold serves as a precursor to chiral phenethylamines and amphetamine-class derivatives, which are high-value targets in CNS drug discovery. The primary risks in this transformation are catalyst poisoning by the primary amine and base-mediated racemization of the benzylic carbon.
The Core Challenges
-
Chemo-selectivity (The Amine Problem): Free primary amines are potent
-donors that can displace phosphine ligands on Palladium (Pd), leading to catalyst deactivation (formation of "Pd-black") or competing Buchwald-Hartwig amination side-products. -
Enantio-stability (The Base Problem): The chiral center at the
-position is benzylic. While the Suzuki coupling occurs at the para-bromide (remote from the chiral center), the required basic conditions can deprotonate the benzylic proton ( ), leading to racemization via an enolate-like or aza-allylic anion intermediate.
Critical Control Points
To ensure scientific integrity and reproducibility, the following parameters must be controlled:
| Parameter | Recommendation | Rationale |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Sterically hinders the nitrogen lone pair, preventing Pd-coordination. Stable to Suzuki bases; removable under acidic conditions that do not racemize the product. |
| Catalyst System | Pd(dppf)Cl₂ or XPhos Pd G2 | Protected Amine: Pd(dppf)Cl₂ is robust and air-stable. Free Amine: XPhos/SPhos precatalysts are required to outcompete the amine substrate for the metal center. |
| Base Selection | K₃PO₄ or K₂CO₃ | Avoid strong alkoxides (e.g., NaOtBu) or hydroxides (NaOH). Weak inorganic bases minimize abstraction of the acidic benzylic proton. |
| Solvent System | Dioxane/H₂O (4:1) | The biphasic nature allows inorganic salts to dissolve while keeping the organic substrate solvated. |
Decision Framework & Workflow
The following flowchart illustrates the decision process between the "High Fidelity" (Protected) route and the "High Efficiency" (Direct) route.
Caption: Decision tree for selecting the optimal coupling pathway based on substrate sensitivity and scale.
Detailed Protocols
Protocol A: The "Gold Standard" (Boc-Protected Route)
Best for: High-value intermediates, scale-up, and ensuring 99%+ ee retention.
Reagents:
-
Substrate: (S)-1-(4-bromophenyl)propan-1-amine (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Protection (Pre-step): Treat the starting amine with Boc₂O (1.1 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C to RT. Isolate the carbamate.[1] Note: This stabilizes the chiral center.
-
Reaction Setup: In a reaction vial, combine the Boc-protected aryl bromide , Boronic acid , and Base .
-
Degassing: Add the Dioxane/Water solvent mixture. Sparge with Nitrogen or Argon for 10 minutes. Crucial: Oxygen promotes homocoupling and catalyst decomposition.
-
Catalyst Addition: Add Pd(dppf)Cl₂ . Seal the vessel immediately.
-
Heating: Heat to 80°C for 4-12 hours. Do not exceed 100°C to minimize thermal racemization risks.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]
-
Deprotection: Dissolve crude in Dioxane. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours. Precipitate the amine salt with ether or neutralize for free base.
Self-Validating Checkpoint:
-
TLC: The protected intermediate should be non-polar (Rf ~0.5 in 20% EtOAc/Hex). The final product will be polar (baseline or Rf ~0.1 without NH3).
-
Chirality Check: Run Chiral SFC (e.g., Chiralpak AD-H column). Compare against a racemic standard. Expect >98% ee.
Protocol B: Direct Coupling (Unprotected Amine)
Best for: Rapid library synthesis, atom economy.
Reagents:
-
Substrate: (S)-1-(4-bromophenyl)propan-1-amine (1.0 equiv)
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: n-Butanol or Toluene/Water (Biphasic)
Mechanism of Success: The Buchwald precatalysts (G2/G3) generate the active Pd(0) species ligated by bulky, electron-rich biaryl phosphines (XPhos/SPhos). These ligands are sterically bulky enough to prevent the substrate's primary amine from binding to the Palladium, allowing the catalytic cycle to proceed despite the presence of the free amine [1][2].
Step-by-Step:
-
Charge: Add substrate, boronic acid, K₃PO₄, and XPhos Pd G2 to the vial.
-
Solvent: Add degassed solvent (e.g., n-Butanol/H₂O 3:1).
-
Reaction: Heat to 80°C for 2-6 hours.
-
Purification: Requires Acid/Base extraction.
-
Extract organic layer with 1M HCl (Product goes to aqueous).
-
Wash organic layer (removes non-basic impurities).
-
Basify aqueous layer to pH 10 with NaOH.
-
Extract back into DCM.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield (Route B) | Catalyst Poisoning | Switch to Protocol A (Boc protection) or increase catalyst loading of SPhos Pd G2 . |
| Racemization (>5% loss of ee) | Base too strong | Switch from K₂CO₃ to K₃PO₄ or NaHCO₃ . Lower Temp to 60°C. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or add excess boronic acid (1.5 - 2.0 equiv). |
| Blue/Green Reaction | Oxidation | Incomplete degassing. Oxygen is oxidizing the phosphine ligands. Sparge longer. |
Mechanistic Visualization
The following diagram highlights the "Safe Zone" (Chiral Center) versus the "Reaction Zone" (Aryl Bromide) and where the risks lie.
Caption: Mechanistic map showing the intended oxidative addition vs. the competing risks of deprotonation and coordination.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5][6][7] Accounts of Chemical Research.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[8]
-
Molander, G. A., & Shin, I. (2011).[9] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate.[9] Organic Letters.
-
Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society.[8]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Application Note: Reductive Amination Pathways Utilizing (S)-1-(4-bromophenyl)propan-1-amine HCl
Introduction & Strategic Significance
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1) is a high-value chiral synthon employed in the synthesis of calcimimetics (e.g., Tecalcet analogs), GPCR ligands, and S1P1 receptor agonists. Its structural utility is twofold:
-
Chiral Amine Handle: The (S)-configured primary amine serves as a stereodefined anchor for reductive alkylations.
-
Orthogonal Reactivity: The para-bromo substituent remains inert during standard reductive amination conditions, providing a "handle" for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to elaborate the aromatic core.
This guide details optimized protocols for coupling this amine with aldehydes and ketones while strictly preserving the benzylic stereocenter and the aromatic bromide.
Physical Properties & Handling
| Property | Data |
| Formula | C |
| MW | 250.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, Water; Sparingly soluble in DCM (free base is soluble in DCM) |
| Chirality | (S)-enantiomer; Benzylic stereocenter |
| Stability | Hygroscopic. Store under inert atmosphere. |
Mechanistic Insight & Pathway Logic
The primary challenge in utilizing (S)-1-(4-bromophenyl)propan-1-amine is the management of the hydrochloride salt in non-aqueous solvents and the prevention of racemization at the benzylic position.
The Reaction Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The critical step is the chemoselective reduction of the imine in the presence of the carbonyl.[1]
Critical Control Point (Racemization): The benzylic hydrogen is susceptible to deprotonation if strong bases are used or if the imine tautomerizes to an enamine under high thermal stress. Acid-catalyzed conditions (pH 5–6) using mild borohydrides are preferred to lock the configuration.
Figure 1: Mechanistic pathway highlighting the critical reduction step where stereochemistry must be preserved.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) – The Standard
Best for: Aldehydes and reactive ketones. Why: STAB is mild, does not require toxic cyanides, and tolerates the aryl bromide. It operates best in slightly acidic media (AcOH), which stabilizes the imine without racemizing the amine.
Reagents
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[4]
Step-by-Step Protocol
-
Free-Basing (In-situ): To a flame-dried flask under N
, add the amine HCl salt and DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 15 minutes at room temperature (RT) to liberate the free amine. -
Imine Formation: Add the aldehyde or ketone (1.1 equiv). If reacting with a ketone, add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes.
-
Checkpoint: Monitor by TLC. Formation of the imine (often less polar) may be visible.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for sterically sensitive substrates). Add STAB (1.4 equiv) in one portion.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Note: STAB reacts slowly with water; ensure solvents are dry.
-
-
Quench: Quench with saturated aqueous NaHCO
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.
Method B: Ti(OiPr) / NaBH – For Sterically Hindered Ketones
Best for: Unreactive ketones or when STAB fails to drive conversion. Why: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species before reduction.[5]
Reagents
-
Ketone (1.1 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)
) (1.2 – 1.5 equiv) -
Triethylamine (TEA) (1.0 equiv)
-
Sodium Borohydride (NaBH
) (1.5 equiv) -
Solvent: Ethanol (absolute) or THF
Step-by-Step Protocol
-
Complexation: In a dried flask, combine the amine HCl salt, TEA (1.0 equiv), and the ketone in absolute Ethanol (0.2 M).
-
Lewis Acid Addition: Add Ti(OiPr)
(1.25 equiv) dropwise. -
Incubation: Stir at RT for 6–12 hours. The solution may turn slightly yellow/orange.
-
Reduction: Cool to 0°C. Carefully add NaBH
(1.5 equiv). Caution: Hydrogen gas evolution. -
Quench (Critical): The titanium emulsion is difficult to filter. Quench by adding 1N NaOH or aqueous NH
OH. Stir vigorously until a white precipitate (TiO ) forms. -
Workup: Filter through a Celite pad to remove titanium salts. Concentrate the filtrate and extract as usual.
Decision Matrix & Troubleshooting
The following workflow illustrates the decision process for selecting the correct methodology based on substrate class.
Figure 2: Workflow for selecting the reductive amination method. Note the explicit warning against catalytic hydrogenation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete imine formation | Use Method B (Ti(OiPr) |
| Racemization | High temperature or basic pH | Ensure reaction stays < RT. Use AcOH to buffer pH to ~5-6. Avoid reflux. |
| De-bromination | Used Pd/C or strong metal reductant | Strictly avoid catalytic hydrogenation (H |
| Dialkylation | Amine is too nucleophilic | Use excess amine (1.2 equiv) relative to aldehyde, or add aldehyde slowly to amine/STAB mixture. |
| Emulsion | Titanium salts (Method B) | Use 1N NaOH or Rochelle's salt solution during quench to solubilize/precipitate Ti species cleanly. |
References
-
Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4][11]
-
Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]
-
PubChem. (n.d.).[12] "1-(4-bromophenyl)propan-1-amine hydrochloride Compound Summary." National Library of Medicine.
-
Common Organic Chemistry. (n.d.). "Reductive Amination: Sodium Triacetoxyborohydride (STAB)."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aaronchem.com [aaronchem.com]
- 3. (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride | 1391577-97-1 [sigmaaldrich.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. designer-drug.com [designer-drug.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CID 11177272 | C15H12Br2N4 | CID 11177272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Preparation of Chiral Ligands from (S)-1-(4-Bromophenyl)propan-1-amine Hydrochloride: Methodologies and Applications in Asymmetric Catalysis
Executive Summary
(S)-1-(4-bromophenyl)propan-1-amine is a highly versatile, bifunctional chiral synthon extensively utilized in the pharmaceutical and fine chemical industries[1]. It features a stereogenic center bearing a primary amine—ideal for condensation and nucleophilic substitution reactions—and an aryl bromide moiety. The aryl bromide serves as a robust handle for late-stage cross-coupling, immobilization on solid supports, or the tuning of electronic properties in the resulting catalyst.
This Application Note details the divergent synthesis of two prominent classes of chiral ligands from its hydrochloride salt:
-
Monodentate Chiral Phosphoramidites : Highly effective in transition-metal-catalyzed asymmetric hydrogenations, conjugate additions, and direct asymmetric reductive aminations (DARA)[2][3].
-
Bidentate N,O-Schiff Bases : Privileged scaffolds for coordination chemistry, widely utilized in metal-catalyzed oxidations, epoxidations, and the formation of single-molecule magnets[4][5].
Strategic Workflow & Mechanistic Rationale
The synthesis of both ligand classes begins with the liberation of the free amine, followed by divergent pathways depending on the desired catalytic application.
Divergent synthetic workflow for generating chiral phosphoramidite and Schiff base ligands.
Causality and Experimental Choices (E-E-A-T)
-
Free-Basing (Protocol 1): The starting material is supplied as a stable hydrochloride salt to prevent air oxidation and racemization during storage. However, the protonated ammonium ion is non-nucleophilic. A biphasic neutralization using aqueous NaOH and dichloromethane (DCM) is required to liberate the free amine without inducing aqueous solubility losses.
-
Phosphoramidite Synthesis (Protocol 2): The reaction between the free chiral amine and a BINOL-derived phosphorochloridite requires strictly anhydrous conditions. The P-Cl bond is highly moisture-sensitive; exposure to water leads to rapid hydrolysis, forming an inactive H-phosphonate species. Triethylamine (Et₃N) is employed as an essential acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted chiral amine and driving the reaction forward[2].
-
Schiff Base Condensation (Protocol 3): Imine formation is a reversible condensation reaction. To push the equilibrium toward the Schiff base product, anhydrous magnesium sulfate (MgSO₄) is added as a mild, non-acidic desiccant to sequester the water byproduct. The reaction is self-indicating, typically transitioning to a deep yellow color upon the formation of the extended conjugated azomethine system[5].
Experimental Protocols
Protocol 1: Preparation of the Free Base
Objective: Convert (S)-1-(4-bromophenyl)propan-1-amine hydrochloride to its reactive free amine form.
-
Suspend (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (10.0 mmol) in 50 mL of DCM in a 250 mL separatory funnel.
-
Add 50 mL of 1M aqueous NaOH solution.
-
Shake vigorously, venting frequently, until the solid is completely dissolved and the biphasic mixture is clear.
-
Separate the organic layer. Extract the aqueous layer with an additional 2 x 20 mL of DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a pale yellow oil.
-
Self-Validation System: The product should be used immediately or stored under argon at -20 °C to prevent degradation. Successful free-basing is confirmed by the complete solubility of the product in non-polar organic solvents (e.g., hexanes), whereas the starting salt is strictly insoluble.
Protocol 2: Synthesis of (S,S)-BINOL-Derived Phosphoramidite Ligand
Objective: Synthesize a bulky, chiral monodentate phosphoramidite ligand for asymmetric catalysis[3]. Prerequisites: Flame-dried glassware, argon atmosphere, anhydrous THF.
-
In a Schlenk flask, dissolve (S)-BINOL-derived phosphorochloridite (10.0 mmol) in 30 mL of anhydrous THF under argon. Cool the solution to 0 °C using an ice bath.
-
In a separate vial, dissolve the freshly prepared free amine (10.5 mmol) and anhydrous Et₃N (15.0 mmol) in 10 mL of dry THF.
-
Add the amine/Et₃N solution dropwise to the phosphorochloridite solution over 30 minutes via a syringe pump. (Mechanistic note: Slow addition prevents localized heating and suppresses side reactions).
-
Remove the ice bath and stir the cloudy white suspension (due to Et₃N·HCl precipitation) at room temperature for 12 hours.
-
Filter the suspension through a pad of Celite under argon to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (neutral alumina, Hexanes/EtOAc 9:1) to afford the pure phosphoramidite ligand.
-
Self-Validation System: ³¹P NMR is diagnostic; the disappearance of the P-Cl signal (~170 ppm) and the appearance of a single peak around 145-150 ppm confirms successful substitution[3].
Protocol 3: Synthesis of Chiral N,O-Schiff Base Ligand
Objective: Condense the chiral amine with 3,5-di-tert-butylsalicylaldehyde to form a bidentate ligand[4][5].
-
Dissolve the free amine (10.0 mmol) in 40 mL of absolute ethanol in a round-bottom flask.
-
Add 3,5-di-tert-butylsalicylaldehyde (10.0 mmol) and anhydrous MgSO₄ (2.0 g).
-
Reflux the mixture at 80 °C for 4 hours. (Visual cue: The solution will turn bright yellow, indicating imine formation).
-
Cool the mixture to room temperature and filter to remove the hydrated MgSO₄.
-
Concentrate the filtrate to approximately 10 mL and cool to 0 °C to induce crystallization.
-
Collect the yellow crystals via vacuum filtration, wash with cold ethanol, and dry under high vacuum.
-
Self-Validation System: ¹H NMR will show a characteristic downfield azomethine (CH=N) singlet at ~8.2-8.5 ppm, and the disappearance of the aldehyde proton (~9.8 ppm)[5].
Quantitative Data Summary
The table below summarizes the typical yields, stereochemical integrity, and diagnostic analytical markers for the synthesized ligands based on established literature parameters.
| Ligand Type | Typical Yield (%) | Enantiomeric Excess (ee %) | Diagnostic NMR Shift | Primary Catalytic Application |
| (S,S)-Phosphoramidite | 80 - 85% | > 99% | 148.5 ppm (³¹P NMR) | Iridium-catalyzed asymmetric reductive amination; Cu-catalyzed conjugate addition. |
| N,O-Schiff Base | 88 - 92% | > 99% | 8.35 ppm (¹H, CH=N) | Copper/Manganese-catalyzed asymmetric oxidation and epoxidation. |
References
- Benchchem: Strategies for Enantioselective Synthesis. Benchchem.
- Design and Synthesis of Air-Stable, Storable Chiral Phosphoramidite Ligands for Transition-Metal-Catalyzed Enantioselective Reactions. ResearchGate.
- Synthesis and study of physico-chemical properties of a new chiral Schiff base ligand and its metal complex. ResearchGate.
- Chiral 4f and 3d-4f Complexes from Enantiopure Salen-Type Schiff Base Ligands. MDPI.
- Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. NIH.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Stability of (S)-1-(4-bromophenyl)propan-1-amine
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Racemization in Chiral Benzylic Amine Synthesis
Executive Technical Summary
(S)-1-(4-bromophenyl)propan-1-amine is a valuable chiral building block. Its stability profile is dictated by the 4-bromophenyl moiety. Unlike electron-rich benzylic amines (e.g., methoxy-substituted), the electron-withdrawing bromine atom exerts two opposing effects:
-
Destabilization of Carbocations: It inductively destabilizes the benzylic carbocation, making acid-catalyzed
racemization slower than in unsubstituted analogs. -
Increased Acidity: It increases the acidity of the benzylic proton (
~40 in DMSO, lowered by the ammonium group), slightly increasing the risk of base-catalyzed racemization.
The Golden Rule: The free base is thermodynamically unstable over time (oxidation/carbamate formation). Always isolate and store as the Hydrochloride or Tartrate salt.
Racemization Mechanics & Prevention
To prevent loss of enantiomeric excess (ee), you must understand the "Enemy Pathways."
Visualizing the Threat
The following diagram illustrates the two primary mechanisms by which this specific molecule racemizes.
Figure 1: Mechanistic pathways for the racemization of benzylic amines. The electron-withdrawing Br-group makes the Carbanion pathway slightly more accessible than in unsubstituted analogs.
Module A: Chemical Synthesis (Ellman Auxiliary Route)
The condensation of tert-butanesulfinamide with 4-bromopropiophenone is the industry standard for high ee chemical synthesis.
The Protocol
Reaction: Ketone + (S)-t-Bu-Sulfinamide
| Step | Reagent | Conditions | Critical Parameter (CPP) |
| 1. Imine Formation | Ti(OEt)₄ (2.0 eq) | THF, 70°C, 24h | Moisture Control: Ti(OEt)₄ hydrolyzes rapidly. Use dry solvents. |
| 2. Reduction | NaBH₄ (or L-Selectride) | THF, -48°C | Temperature: Lower temp maximizes diastereoselectivity (dr > 98:2). |
| 3. Cleavage | HCl (4M in Dioxane) | MeOH, 0°C | Time: Stop immediately upon completion to prevent acid-catalyzed racemization. |
Troubleshooting Guide: Ellman Route
Q: My ee dropped significantly after the acid cleavage step (Step 3).
-
Diagnosis: You likely used excessive heat or prolonged reaction time. While the Br-group destabilizes the carbocation, high temperatures (
C) in strong acid can still force the pathway. -
Solution: Perform the cleavage at
C and warm only to Room Temperature (20-25°C). Monitor by HPLC. Quench immediately with once the starting material is consumed.
Q: I cannot separate the diastereomers after reduction.
-
Diagnosis: Poor diastereoselectivity during reduction.
-
Solution: Switch from
to L-Selectride or DIBAL-H at C. Bulky reducing agents often improve the diastereomeric ratio (dr) significantly for propiophenone derivatives.
Module B: Biocatalytic Synthesis ( -Transaminases)
This is the modern "Green" route. It uses (S)-selective
The Protocol
Reaction: Ketone + Isopropylamine (Donor)
| Component | Function | Standard Loading |
| Enzyme | (S)-Selective | 2–5 U/mL (or lyophilized powder) |
| Donor | Isopropylamine (IPA) | 1.0 – 2.0 M (Large Excess) |
| Cofactor | PLP (Pyridoxal-5'-phosphate) | 1 mM |
| Buffer | Phosphate Buffer (KPi) | 100 mM, pH 7.0–8.0 |
| Cosolvent | DMSO | 10–20% v/v (Crucial for solubility) |
Troubleshooting Guide: Biocatalysis
Q: Conversion stalls at 50%. Is the enzyme dead?
-
Diagnosis: Likely Product Inhibition or Thermodynamic Equilibrium . The byproduct (acetone) inhibits many transaminases and the reaction is reversible.
-
Solution (Equilibrium Shift):
-
Open System: Run the reaction in an open vessel with a sweep gas (nitrogen) to evaporate acetone (volatile).
-
Vacuum: Apply mild vacuum (if the enzyme is robust).
-
Enzyme Selection: Screen for ATAs specifically engineered for "bulky-bulky" ketones (e.g., Arthrobacter sp. variants).
-
Q: The substrate (4-bromopropiophenone) crashed out.
-
Diagnosis: Low water solubility of the aromatic ketone.
-
Solution: Increase DMSO concentration to 20% or use a biphasic system (e.g., MTBE/Buffer). Note: Ensure your specific enzyme tolerates the organic solvent.
Module C: Handling & Storage (The "Hidden" Killer)
Users often synthesize the product perfectly but lose purity during workup or storage.
The "Salt" Imperative
Never store (S)-1-(4-bromophenyl)propan-1-amine as a free base oil.
-
Risk 1: It absorbs atmospheric
to form carbamates. -
Risk 2: Slow oxidation of the benzylic amine to the imine (which hydrolyzes to the ketone).
Standard Operating Procedure (SOP) for Isolation:
-
Extract the free base into MTBE or Ethyl Acetate.
-
Dry over
. -
Add 1.1 equivalents of HCl (in Dioxane or
) dropwise at C. -
Filter the white precipitate.
-
Result: The Hydrochloride salt is stable for years at room temperature.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and resource availability.
References
-
Ellman Auxiliary Chemistry
-
Biocatalytic Transamination
- "The Use of -Transaminase for Chiral Amine Synthesis." University of Illinois.
-
Source: [Link]
-
Racemization Mechanisms
-
Stability of Amine Salts
- "Why are organic amines often more stable as the HCl salt?" Reddit / Chemistry Community Archive.
-
Source: [Link]
-
General Amine Basicity & Stability
Sources
Improving yield in reactions with (S)-1-(4-bromophenyl)propan-1-amine hydrochloride
Welcome to the dedicated technical support guide for (S)-1-(4-bromophenyl)propan-1-amine hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction outcomes when utilizing this valuable chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and overcome experimental hurdles.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common preliminary questions regarding the handling, storage, and preparation of the reagent for reaction.
Q1: What are the ideal storage and handling conditions for (S)-1-(4-bromophenyl)propan-1-amine hydrochloride?
A1: (S)-1-(4-bromophenyl)propan-1-amine hydrochloride is a solid that should be stored under an inert atmosphere at room temperature. The hydrochloride salt form provides greater stability and makes the compound less susceptible to degradation compared to the free amine. However, it is still good practice to store it in a tightly sealed container in a dry, well-ventilated area to prevent moisture absorption.
Q2: My reaction requires the free amine, not the hydrochloride salt. What is the standard procedure for deprotection/neutralization?
A2: This is the most critical first step for any reaction involving the nucleophilic amine. The protonated ammonium salt is unreactive as a nucleophile. You must neutralize it to liberate the free amine.
Protocol: Aqueous Basic Workup for Free Amine Generation
-
Dissolution: Dissolve the (S)-1-(4-bromophenyl)propan-1-amine hydrochloride in a suitable organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).
-
Basification: Add an aqueous solution of a mild inorganic base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. Add the base portion-wise while stirring until the aqueous layer is basic (pH > 9, confirm with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, which should be used promptly.
Causality Note: Using an aqueous base wash is a standard and effective method. The organic solvent extracts the neutral, deprotonated amine, while the excess inorganic base and the resulting sodium chloride remain in the aqueous phase.[1]
Q3: Can I perform the neutralization in situ within my reaction mixture?
A3: Yes, this is a common and efficient strategy. It avoids isolating the free amine, which can be less stable. To do this, add a suitable non-nucleophilic organic base directly to the reaction flask containing the amine hydrochloride and solvent before adding your electrophile.
-
Stoichiometry is Key: You must add at least two equivalents of base:
-
Equivalent 1: Neutralizes the hydrochloride salt.
-
Equivalent 2: Acts as an acid scavenger for the proton generated during the subsequent reaction (e.g., acylation or alkylation).
-
-
Recommended Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's base), or potassium carbonate (K₂CO₃) are common choices. The choice depends on the specific reaction conditions and solvent.
Section 2: Troubleshooting Guide for Common Reaction Issues
This guide is structured to help you diagnose and resolve problems encountered during your reaction.
Problem 1: Low or No Conversion of Starting Material
Symptom: Analysis of the crude reaction mixture (by TLC, GC, or LC-MS) shows a significant amount of unreacted (S)-1-(4-bromophenyl)propan-1-amine.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Neutralization | The amine hydrochloride is the starting material. If it is not fully converted to the free amine, it cannot act as a nucleophile. Solution: Ensure at least one equivalent of base was used for neutralization. If performing an in situ reaction that generates acid, ensure a second equivalent is present to scavenge the acid.[2] Consider using a slightly stronger base if a weak base like NaHCO₃ is ineffective. |
| Poor Reagent/Solvent Quality | Trace acidic impurities in solvents or other reagents can re-protonate the free amine, rendering it inactive. Moisture can hydrolyze sensitive electrophiles. Solution: Use high-purity, anhydrous solvents.[3] If acidic impurities are suspected, adding a catalytic amount of a non-nucleophilic base can sometimes help.[3] |
| Suboptimal Temperature | The reaction may have a significant activation energy barrier. Solution: Screen a range of temperatures. While some reactions require cooling to control selectivity, others need heating (e.g., 40-80 °C) to proceed at a reasonable rate.[3][4] Monitor the internal reaction temperature, as it can differ significantly from the bath temperature, especially at scale.[4] |
| Steric Hindrance | The electrophile you are using may be too sterically bulky to react efficiently with the secondary benzylic amine. Solution: This is a substrate-specific issue. You may need to switch to a less hindered electrophile, use a more reactive activating agent (for example, in amide couplings), or increase the reaction temperature and time. |
Problem 2: Low Yield with Formation of Multiple Byproducts
Symptom: The starting material is consumed, but the desired product is obtained in low yield, with a complex mixture of other compounds observed.
| Potential Cause | Explanation & Troubleshooting Steps |
| Over-alkylation/Acylation | While less common for secondary amines compared to primary amines, if the product is also nucleophilic, it could potentially react further. More likely, the electrophile is unstable under the reaction conditions. |
| Thermal Degradation | High reaction temperatures, especially for extended periods, can cause decomposition of starting materials, reagents, or the final product.[5] Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction progress closely and stop it as soon as the starting material is consumed. |
| Side Reactions of Base | The base used for neutralization can sometimes participate in side reactions. For example, triethylamine can sometimes be alkylated or acylated. Solution: If base-related side products are suspected, switch to a more sterically hindered, non-nucleophilic base like DIPEA (Hünig's base). |
| Racemization | Harsh conditions (very strong base, high heat) could potentially cause epimerization at the chiral center, leading to a diastereomeric mixture if another chiral center is present or a racemic product. Solution: Use the mildest conditions possible. Screen different bases and solvents. Analyze the enantiomeric excess (ee) of your product using chiral chromatography to confirm if this is an issue.[6] |
Problem 3: Challenges in Product Isolation and Purification
Symptom: Difficulty with the aqueous workup (e.g., emulsions) or poor separation during column chromatography (streaking/tailing peaks).
| Potential Cause | Explanation & Troubleshooting Steps |
| Emulsion Formation | The basic nature of amines can lead to the formation of stable emulsions during aqueous extractions, making layer separation difficult. Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. If necessary, filter the entire mixture through a pad of Celite. |
| Product Adhesion to Silica Gel | The basic amine product can interact strongly with the acidic surface of standard silica gel, leading to significant tailing and poor separation during column chromatography.[1] Solution: Pre-treat the silica gel or the eluent. Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the solvent system. This deactivates the acidic sites on the silica, improving peak shape. Alternatively, use a deactivated or basic alumina stationary phase. |
| Purification via Salt Formation | Sometimes the easiest way to purify an amine is to convert it back into a salt. Solution: After the initial workup, dissolve the crude product in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of ethereal HCl. The amine hydrochloride salt will precipitate out, often in high purity, and can be collected by filtration.[1][7] |
Section 3: Experimental Protocols & Scale-Up
Protocol: N-Acylation of (S)-1-(4-bromophenyl)propan-1-amine
This protocol describes a typical amide bond formation using an acyl chloride.
-
Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), combine (S)-1-(4-bromophenyl)propan-1-amine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the stirred suspension. Stir for 10-15 minutes.
-
Electrophile Addition: Slowly add the acyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide product by silica gel chromatography or recrystallization.
Self-Validation Check: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acyl chloride (as the carboxylate). This ensures a cleaner crude product before final purification.
Considerations for Reaction Scale-Up
Scaling a reaction from the lab bench to a pilot plant introduces new challenges.[5]
-
Heat Transfer: Exothermic reactions are a major safety concern at scale.[8][9] The surface-area-to-volume ratio decreases dramatically, making heat dissipation less efficient.[8] Mitigation: Ensure efficient overhead stirring and use a reactor with a cooling jacket. The rate of addition of reagents must be carefully controlled to manage the heat output.[8]
-
Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.[8] Mitigation: Use appropriate reactor geometry and mechanical stirrers. The choice of solvent can also impact mixing efficiency.[4]
-
Workup and Isolation: Handling large volumes of solvents for extraction can be physically challenging and introduce safety risks.[4] Mitigation: Plan the workup carefully. Ensure you have large enough separatory funnels and receiving flasks. Consider alternative isolation methods like crystallization if possible.
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical flowchart for diagnosing the root cause of low reaction yield.
Diagram 2: General Reaction Pathway: Deprotection and Acylation
Caption: The two-stage process of amine neutralization followed by nucleophilic attack.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
- Sigma-Aldrich. (n.d.). (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride.
- Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl | 90485-18-0.
- Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl | 90485-18-0 Safety Information.
- PubChemLite. (n.d.). 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN).
- Anadis Chemical. (n.d.). 1391577-97-1 | MFCD12910552 | (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride.
- PubChem. (n.d.). 2-(4-Bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | CID 21893454.
- ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
Sources
- 1. youtube.com [youtube.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. gcms.cz [gcms.cz]
- 7. rsc.org [rsc.org]
- 8. sdlookchem.com [sdlookchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Amide Bond Formation with (S)-1-(4-bromophenyl)propan-1-amine HCl
Welcome to the technical support center for troubleshooting amide bond formation, with a specific focus on the use of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this specific chiral amine. Here, we will delve into common issues, their underlying causes, and provide practical, field-tested solutions to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with (S)-1-(4-bromophenyl)propan-1-amine HCl is not proceeding, or the yield is very low. What are the initial checks I should perform?
A1: When faced with a low or non-existent yield, it's crucial to systematically verify the integrity of your reagents and the reaction setup. Start by confirming the quality of your solvent and ensure it is anhydrous, as water can hydrolyze activated intermediates. Next, check the age and storage conditions of your coupling reagents; many are sensitive to moisture and can degrade over time. It is also important to ensure that you are using a sufficient amount of base to neutralize the HCl salt of the amine and the acid generated during the reaction.
Q2: I am observing multiple spots on my TLC plate, making purification difficult. What could be the cause?
A2: The presence of multiple spots on a TLC plate can indicate a variety of issues, including the formation of side products, unreacted starting materials, or degradation. Common side products in amide coupling reactions include the formation of N-acylurea from carbodiimide reagents or guanidinium byproducts from uronium/aminium-based reagents. Incomplete reactions will show unreacted carboxylic acid and amine. It is also possible that your product or starting materials are degrading under the reaction or workup conditions.
Q3: How do I prevent epimerization of the chiral center in (S)-1-(4-bromophenyl)propan-1-amine during the coupling reaction?
A3: Epimerization is a significant concern when working with chiral amines. The risk of racemization increases with prolonged reaction times and elevated temperatures.[1] To minimize this, it is advisable to use coupling reagents known for low racemization potential, such as those containing additives like 1-hydroxy-7-azabenzotriazole (HOAt). Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) and carefully monitoring the reaction to avoid unnecessarily long reaction times are also critical steps.[2]
Q4: Do I need to freebase the (S)-1-(4-bromophenyl)propan-1-amine HCl before the reaction?
A4: While it is possible to perform the reaction with the HCl salt by adding at least two equivalents of a non-nucleophilic base (one to neutralize the HCl and one to facilitate the coupling), it is often more reliable to freebase the amine separately. This can be achieved by partitioning the amine salt between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous basic solution (such as sodium bicarbonate or sodium hydroxide), followed by extraction and drying of the organic layer. This ensures the amine is fully available for the coupling reaction from the outset.
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield
The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid.[3] Failure to form the desired product often points to a problem with this activation step or the subsequent nucleophilic attack by the amine.
| Potential Cause | Recommended Solution & Explanation |
| Inadequate Carboxylic Acid Activation | The choice of coupling reagent is critical. For sterically hindered or electronically deactivated amines like (S)-1-(4-bromophenyl)propan-1-amine, a more potent activating agent may be required. Consider switching from a standard carbodiimide like DCC or EDC to a uronium/aminium salt such as HATU, HBTU, or a phosphonium salt like PyBOP.[4][5] These reagents often lead to faster reaction times and higher yields with challenging substrates.[6] |
| Presence of Water | Water can compete with the amine in reacting with the activated carboxylic acid, leading to the hydrolysis of the active intermediate back to the carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. |
| Insufficient Base | When using the HCl salt of the amine, a sufficient amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. You will need at least two equivalents: one to neutralize the amine salt and another to facilitate the deprotonation of the carboxylic acid and mop up any acid generated during the reaction.[7] It is often beneficial to add the base to the amine and stir for a few minutes before adding the other reagents. |
| Degraded Coupling Reagent | Coupling reagents, particularly carbodiimides and uronium/aminium salts, can be sensitive to moisture and may degrade upon storage. If you suspect your reagent is old or has been improperly stored, it is best to use a fresh batch. You can perform a small-scale test reaction with a simple carboxylic acid and amine to verify the activity of the coupling reagent. |
| Low Nucleophilicity of the Amine | The bromine atom on the phenyl ring of (S)-1-(4-bromophenyl)propan-1-amine is electron-withdrawing, which can reduce the nucleophilicity of the amine. Additionally, the secondary nature of the amine presents some steric hindrance. In such cases, using a more powerful activating agent or slightly elevated temperatures may be necessary. However, be mindful that higher temperatures can increase the risk of epimerization.[1] A protocol involving the in-situ formation of acyl fluorides has been shown to be effective for electron-deficient amines.[8] |
digraph "Low Yield Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagent Quality\n(Solvent, Coupling Agent, Base)"]; CheckStoichiometry [label="Verify Stoichiometry\n(Especially Base Equivalents)"]; FreebaseAmine [label="Consider Freebasing Amine\nPrior to Reaction"]; ChangeCouplingReagent [label="Switch to a More Potent\nCoupling Reagent (e.g., HATU)"]; OptimizeConditions [label="Optimize Reaction Conditions\n(Temperature, Time)"]; Success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckReagents; CheckReagents -> CheckStoichiometry [label="Reagents OK"]; CheckStoichiometry -> FreebaseAmine [label="Stoichiometry Correct"]; FreebaseAmine -> ChangeCouplingReagent [label="Yield Still Low"]; ChangeCouplingReagent -> OptimizeConditions [label="Improvement Seen"]; OptimizeConditions -> Success; }
Caption: Troubleshooting workflow for low amide yield.
Issue 2: Epimerization of the Chiral Amine
Maintaining the stereochemical integrity of (S)-1-(4-bromophenyl)propan-1-amine is paramount, especially in the context of pharmaceutical development. Epimerization leads to the formation of diastereomeric products, which can be difficult to separate and will compromise the biological activity of the final compound.
| Potential Cause | Recommended Solution & Explanation |
| High Reaction Temperature | Elevated temperatures provide the energy needed to overcome the activation barrier for epimerization. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good strategy.[2] |
| Prolonged Reaction Time | The longer the activated carboxylic acid intermediate exists in the reaction mixture, the greater the opportunity for side reactions, including epimerization, to occur.[1] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting materials have been consumed. |
| Choice of Coupling Reagent and Additives | Some coupling reagents are more prone to causing racemization than others. Carbodiimides like DCC and EDC can form highly reactive O-acylisourea intermediates that are susceptible to racemization.[9] The addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can intercept the O-acylisourea to form a less reactive, more stable active ester, thereby suppressing racemization.[4] Uronium/aminium reagents like HATU are based on HOAt and are generally excellent choices for minimizing epimerization.[5] |
| Base Selection | The choice and amount of base can also influence epimerization. While a base is necessary, a large excess of a strong base can promote racemization. Use the minimum amount of a non-nucleophilic base required for the reaction to proceed. |
-
Reaction Setup: Run two parallel reactions. In one, use a standard carbodiimide coupling agent like EDC. In the other, use a low-racemization reagent such as HATU.
-
Conditions: Keep all other parameters (solvent, temperature, stoichiometry, and reaction time) identical between the two reactions.
-
Workup: After the reactions are complete, perform an identical aqueous workup on both.[10]
-
Analysis: Analyze the crude product from each reaction using chiral HPLC. This will allow you to quantify the diastereomeric excess (d.e.) and determine which set of conditions is superior for maintaining stereochemical integrity.
Issue 3: Difficult Purification
Challenges in purification often arise from the formation of byproducts that have similar polarities to the desired amide product.
| Potential Cause | Recommended Solution & Explanation |
| Carbodiimide Byproducts | When using carbodiimides like DCC or DIC, the corresponding urea byproduct (DCU or DIU) is formed. DCU is often insoluble and can be removed by filtration, but DIU is more soluble and can complicate purification.[11] Using a water-soluble carbodiimide like EDC allows for the removal of the urea byproduct during an aqueous workup.[7] |
| Uronium/Aminium Salt Byproducts | Reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct. This can be minimized by adding the coupling reagent to the carboxylic acid first to allow for pre-activation before adding the amine.[12] |
| Unreacted Starting Materials | If the reaction does not go to completion, you will have to separate your product from both the unreacted carboxylic acid and amine. An acidic wash (e.g., with 1M HCl or citric acid) will remove the unreacted amine and any basic byproducts.[10] A basic wash (e.g., with 1M NaHCO3 or Na2CO3) will remove the unreacted carboxylic acid and any acidic additives like HOBt or HOAt.[10] |
-
Reaction: To a solution of the carboxylic acid (1.0 eq), (S)-1-(4-bromophenyl)propan-1-amine HCl (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), cool the mixture to 0 °C.
-
Add DIPEA (2.5 eq) dropwise, followed by the portion-wise addition of EDC·HCl (1.2 eq).[7]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
This guide provides a comprehensive starting point for troubleshooting your amide coupling reactions. Remember that each reaction is unique, and some level of optimization is often necessary to achieve the best results.
References
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters - ACS Publications - ACS.org.
- Coupling Reagents - Aapptec Peptides.
- Amide Synthesis - Fisher Scientific.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing.
- HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
- Acid-Amine Coupling using TBTU - Organic Synthesis.
- CHAPTER 4: Amide Bond Formation - Books - The Royal Society of Chemistry.
- A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4 - CHEMISTRY & BIOLOGY INTERFACE.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications.
- Amine to Amide Mechanism - HATU - Common Organic Chemistry.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Amide Workup - Biofilm Inhibitor Synthesis.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal.
- Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Request PDF - ResearchGate.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Lab Reporter [fishersci.se]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Technical Support: pH Optimization for (S)-1-(4-bromophenyl)propan-1-amine Extraction
Case ID: EXT-BPPA-001 Status: Active Classification: Process Optimization / Workup Applicable Compound: (S)-1-(4-bromophenyl)propan-1-amine (and corresponding HCl/Tartrate salts)
Executive Summary
This guide addresses the extraction efficiency and purity of (S)-1-(4-bromophenyl)propan-1-amine . As a chiral primary benzylic amine with an electron-withdrawing bromine substituent, its extraction behavior is governed strictly by pH-dependent ionization.
The Critical Metric: To achieve >99% recovery into the organic phase, the aqueous pH must be maintained at pH ≥ 11.5 . Failure to reach this threshold is the #1 cause of yield loss for this specific scaffold.
Module 1: The Science of the Swing
The pKa Shift
To optimize extraction, we must understand the ionization constant (pKa) of the conjugate acid (
-
Baseline: A standard primary amine like propylamine has a pKa
10.7. -
Benzylic Effect: The phenyl ring stabilizes the free base via induction, lowering the pKa to
9.3 (e.g., benzylamine). -
The Bromine Effect: The 4-bromo substituent is electron-withdrawing (
). This pulls electron density away from the nitrogen, making the conjugate acid more acidic. -
Estimated pKa:
8.8 – 9.1 .
The Partition Logic
The extraction relies on "swinging" the molecule between two states:
-
The Salt (
): Water-soluble, Organic-insoluble. Exists at pH < 7. -
The Free Base (
): Water-insoluble, Organic-soluble. Exists at pH > 11.
Rule of Thumb: To ensure 99% of the amine is in the organic-soluble Free Base form, the pH must be pKa + 2 .
Module 2: Optimized Extraction Protocol
Objective: Isolation of free amine from a crude reaction mixture or salt resolution stream.
Reagents & Solvents
-
Base: 20% NaOH (aq) or 5M KOH. (Avoid weak bases like Carbonate/Bicarbonate; they may not reach pH 12 efficiently).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
-
Why? DCM (Dichloromethane) is effective but prone to emulsions with benzylic amines. MTBE offers cleaner phase cuts.
-
Step-by-Step Workflow
-
Initial State Assessment:
-
If starting from an HCl salt: Dissolve in minimal water (approx. 5-10 mL/g).
-
If starting from a reaction mixture: Ensure the organic solvent is present.
-
-
The Acid Wash (Purification Step - Optional):
-
Goal: Remove non-basic impurities (starting materials, neutral byproducts).
-
Adjust aqueous layer to pH 2-3 using 1M HCl.
-
Extract with MTBE. Discard the organic layer (impurities are here). Keep the aqueous layer (your product is trapped here as the ammonium salt).
-
-
The Basification (The Critical Step):
-
Cool the aqueous solution to < 10°C (exotherm control).
-
Slowly add 20% NaOH while monitoring pH.
-
Stop point: When pH paper turns dark blue/purple (pH > 12).
-
Tip: Do not stop at pH 10. While technically basic, ~10% of your product may still be water-soluble, leading to yield loss.
-
-
Extraction:
-
Add organic solvent (MTBE or Toluene). Ratio: 1:1 v/v relative to aqueous phase.
-
Agitate vigorously for 2 minutes.
-
Allow phases to separate. Collect the Top Organic Layer .
-
Repeat extraction 2x to maximize yield.
-
-
Finishing:
-
Wash combined organics with Brine (Sat. NaCl) to remove trapped water/base.
-
Dry over anhydrous
or . -
Concentrate in vacuo.
-
Visual Workflow (DOT Diagram)
Caption: Logical flow for pH-swing purification. Red indicates Acidic state; Blue indicates Basic state.
Module 3: Troubleshooting & FAQs
Q1: I have low yield (< 70%). Where is my compound?
Diagnosis: The pH was likely insufficient during the basification step. The Fix:
-
Check the aqueous waste stream you intended to discard.
-
Measure its pH. If it is < 11, your amine is likely still trapped there as a salt.
-
Action: Add more NaOH to the waste stream until pH > 12 and re-extract with fresh solvent.
Q2: I see a "rag layer" or emulsion between phases.
Diagnosis: Benzylic amines often act as surfactants, especially if the reaction mixture contains microscopic solids. The Fix:
-
Immediate: Add solid NaCl to the mixture to increase the ionic strength of the aqueous layer (Salting Out).
-
Filtration: Pass the entire biphasic mixture through a pad of Celite. This often breaks physical emulsions caused by particulates.
-
Time: If using DCM, switch to MTBE or Toluene for future runs; they have lower emulsion tendencies.
Q3: Will high pH racemize the (S)-center?
Analysis: Generally, no .
-
Primary amines are configurationally stable at the
-carbon under standard aqueous workup conditions. -
Racemization typically requires high heat and a mechanism for proton abstraction (which is difficult without an adjacent carbonyl group, like in amino acids).
-
Caution: Avoid prolonged boiling in strong base. Perform the extraction at Room Temperature (20-25°C).
Q4: Can I use Sodium Bicarbonate ( ) to basify?
Answer: NO.
-
Saturated
has a pH of ~8.5. -
Since the pKa of your amine is ~9.0, at pH 8.5, roughly 75% of your product will remain in the water layer as the salt. You need a strong base (NaOH/KOH) to drive the equilibrium fully to the organic phase.
Module 4: Species Distribution Visualized
Understanding the species distribution prevents yield loss. The diagram below illustrates why pH 11+ is mandatory.
Caption: At pH 9.0 (the pKa), 50% of the product remains in water. You must push past this point.
References
-
PubChem. 1-(4-bromophenyl)propan-1-amine hydrochloride | C9H13BrClN.[3] National Library of Medicine. Available at: [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Standard reference for benzylic amine pKa extrapolation). Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Foundational text for amine extraction protocols).
Sources
- 1. pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties (Journal Article) | OSTI.GOV [osti.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 2-(4-Bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | CID 21893454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride
[1]
Executive Summary
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride is a halogenated aromatic amine salt .[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1][2]
-
Primary Rule: Never dispose of this compound down the drain. The brominated aromatic ring is persistent and toxic to aquatic life.[1]
-
Critical Segregation: Do not mix with oxidizing agents (risk of exothermic reaction) or nitrites (risk of forming carcinogenic nitrosamines).[1]
-
Disposal Stream: High-Temperature Incineration (via licensed hazardous waste contractor).[1]
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in a self-validating safety system.[1]
| Property | Description | Operational Implication |
| Chemical Structure | Chiral primary amine with a para-bromo substituent, stabilized as an HCl salt.[1] | Halogenated Waste: The bromine atom mandates segregation from non-halogenated solvents to prevent scrubber failure at incineration plants.[1] |
| Physical State | White to off-white solid.[1] | Dust Hazard: Handling requires respiratory protection (N95 or fume hood) to prevent inhalation of irritant dust (H335).[1] |
| Acidity/Basicity | Hydrochloride salt (Acidic in aqueous solution).[1] | pH Sensitivity: Contact with strong bases liberates the free amine, which is volatile and odorous.[1] Keep waste streams slightly acidic or neutral.[1] |
| Reactivity | Incompatible with strong oxidizers and acid chlorides.[1] | Explosion/Toxic Gas Risk: Strict segregation from reaction initiators in the waste container.[1] |
Key GHS Hazards:
Strategic Disposal Logic (The "Why")
As researchers, we must understand the downstream impact of our waste.[1]
-
The Halogen Factor: Standard incineration of organic waste (non-halogenated) does not account for the production of acid gases (HBr, HCl) generated when this compound burns.[1] It must go to a facility equipped with acid gas scrubbers.[1]
-
The Amine Factor: Amines can react with nitrous acid or nitrites to form nitrosamines , which are potent carcinogens.[1] Therefore, this waste must never be combined with aqueous waste streams containing sodium nitrite or nitrate salts.[1]
-
The Salt Factor: As a hydrochloride salt, the compound is water-soluble.[1] However, solubility does not equal drain safety.[1] The aromatic ring resists biodegradation.[1]
Operational Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound or contaminated solids)
Applicability: Expired reagents, spill cleanup materials, contaminated gloves.
-
Containment: Place the solid material in a clear, chemically compatible bag (polyethylene) or a wide-mouth HDPE jar.
-
Double Containment: If using a bag, place the sealed bag inside a secondary rigid container to prevent puncture.
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in the Solid Waste satellite accumulation area, away from oxidizers.
Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: Filtrates from recrystallization or reaction solvents.[1]
-
Solvent Assessment: Determine the primary solvent.[1]
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Solvent Waste carboy.[1]
-
If dissolved in Methanol , Ethanol , or Ethyl Acetate : Even though the solvent is non-halogenated, the presence of the brominated solute (>1%) classifies the entire mixture as Halogenated Waste .[1]
-
-
pH Check: Ensure the solution is not strongly alkaline (pH > 10). If it is, the free amine may volatilize.[1]
-
Corrective Action: If necessary, neutralize carefully with dilute HCl to reform the non-volatile salt before disposal.[1]
-
-
Transfer: Funnel the liquid into the Halogenated Waste container. Close the cap tightly immediately after use.[1]
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for segregating this specific compound.
Figure 1: Decision matrix for segregating (S)-1-(4-bromophenyl)propan-1-amine hydrochloride waste. Note that non-halogenated solvents become halogenated waste streams when contaminated with this brominated compound.[1]
Emergency Response: Spill Cleanup
In the event of a powder spill outside of a fume hood:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 respirator (or half-mask with P100 filters).
-
Dry Cleanup: Do not wet the powder initially (this spreads the contamination).[1]
-
Scoop/Sweep: Gently scoop the powder into a dust pan or use a HEPA vacuum designated for chemical cleanup.[1]
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with water (the HCl salt is water-soluble).[1]
-
Disposal: Place all scoop contents and used paper towels into the Solid Halogenated Waste bag.
Compatibility Matrix
Use this table to verify storage safety in your satellite accumulation area.
| Chemical Class | Compatibility | Action |
| Halogenated Solvents | Compatible | Safe to mix in waste carboy (e.g., DCM).[1] |
| Water | Compatible | Soluble; safe to mix in waste container.[1] |
| Strong Oxidizers | INCOMPATIBLE | DANGER: Fire/Explosion risk.[1] Store separately. |
| Nitrites/Nitrates | INCOMPATIBLE | DANGER: Carcinogen formation (Nitrosamines).[1] |
| Strong Bases | Condition Dependent | Liberates free amine (volatile/smelly).[1] Avoid unless intended. |
References
-
Sigma-Aldrich. (2024).[1][8] (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride Safety Data Sheet. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved from
-
PubChem. (2024).[1] Compound Summary: 1-(4-Bromophenyl)propan-1-amine.[1][3][4][5][6][7][9] Retrieved from
-
Aaron Chemicals. (2024).[1][8] Safety Data Sheet: (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. Retrieved from [6]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. aaronchem.com [aaronchem.com]
- 4. (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride | 1391577-97-1 [sigmaaldrich.com]
- 5. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride - CAS:1108684-03-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. aaronchem.com [aaronchem.com]
- 7. (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride | 1391577-97-1 [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. (S)-1-(4-Bromophenyl)propan-1-amine,1108684-03-2-Amadis Chemical [amadischem.com]
Personal Protective Equipment & Handling Guide: (S)-1-(4-bromophenyl)propan-1-amine hydrochloride
Executive Safety Summary
Classification: Warning (Irritant / Harmful) Core Hazard: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation. Operational Tier: BSL-1 / Chemical Safety Level 2 (Standard Organic Laboratory).
This guide defines the safety architecture for handling (S)-1-(4-bromophenyl)propan-1-amine hydrochloride . While often categorized as a standard organic building block, the presence of the halogenated aromatic ring coupled with a chiral amine salt moiety necessitates strict dust control and protection against transdermal absorption.
Hazard Identification & Risk Assessment
The physiological risks of this compound stem from its ability to protonate physiological membranes (irritation) and its potential pharmacological activity as a chiral amine.
GHS Classification (CAS 1391577-97-1)
| Hazard Category | Code | Description | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Systemic absorption via GI tract; potential interference with monoamine pathways. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] | Acidic nature of HCl salt + lipid solubility of bromophenyl group facilitates dermal interaction. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Direct corrosive damage to corneal epithelium upon contact with dust/solution. |
| STOT-SE | H335 | May cause respiratory irritation.[1] | Inhalation of fine particulates triggers mucosal inflammation in the upper respiratory tract. |
Critical Warning: As a hydrochloride salt, this compound is hygroscopic . Absorption of atmospheric moisture can lead to hydrolysis or clumping, altering the effective molecular weight and potentially increasing acidity on moist skin surfaces.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier-in-Depth" strategy. Do not rely on a single layer of defense.[5]
Hand Protection: The "Double-Glove" Standard
For solid handling, standard nitrile is sufficient. For solution-phase handling (dissolved in DCM, MeOH, or DMSO), permeation rates change drastically.
| Parameter | Recommendation | Scientific Rationale |
| Material | Nitrile Rubber (100%) | Superior resistance to organic salts compared to latex; resists incidental splashes of common solvents. |
| Thickness | Minimum 0.11 mm (4 mil) | Provides adequate tensile strength against abrasion from solid crystals. |
| Glove Technique | Double Gloving | Outer Layer: Disposable Nitrile (change immediately upon splash). Inner Layer: Extended cuff Nitrile (taped to lab coat). |
| Breakthrough | >480 min (Solid state) | Solid salts have low permeation. Note: If dissolved in DCM, breakthrough drops to <5 mins. |
Respiratory & Eye Protection[2][6]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the high risk of airborne dust settling behind the lens.
-
Secondary Barrier (Lungs): If weighing outside a hood (not recommended) or if dust generation is uncontrolled, use a NIOSH N95 or P100 particulate respirator.
Operational Handling Protocol
This workflow minimizes static discharge and aerosolization, the two primary vectors for exposure.
Diagram 1: Safe Handling Workflow
Caption: Operational workflow emphasizing thermal equilibration to prevent moisture absorption and dust control during weighing.
Step-by-Step Methodology
-
Thermal Equilibration: Remove the container from cold storage (2-8°C) and place it in a desiccator. Allow it to reach room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric water onto the salt, causing it to become sticky (hard to weigh) and potentially degrading the enantiomeric excess over time.
-
-
Static Elimination: Use an ionizing fan or anti-static gun on the spatula and weigh boat.
-
Why? Dry amine salts are prone to static charge, causing "fly-away" powder that contaminates the balance and user.
-
-
Weighing: Perform all weighing inside a certified chemical fume hood. Use a draft shield on the balance.
-
Transfer: Do not dump the powder. Use a funnel or weigh paper to slide the solid into the reaction vessel. Rinse the weigh boat with the reaction solvent to ensure quantitative transfer.
Emergency Response & Spill Control
In the event of exposure or release, immediate action mitigates long-term injury.[2]
Diagram 2: Spill Response Logic
Caption: Decision matrix for spill cleanup. Note the instruction to dampen solids to prevent airborne dust.
First Aid Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention (Risk of delayed pulmonary edema).[2][3][6][7][8]
-
Skin Contact: Brush off loose particles before washing. Rinse with soap and copious water for 15 minutes.[5][2][3][6][8][9]
-
Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Do not use neutralization agents (e.g., vinegar) in the eyes.
Waste Disposal
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
-
Classification: Halogenated Organic Waste (due to the Bromine atom).
-
Protocol:
-
Dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol).
-
Label clearly: "Contains Halogenated Organics" and "Amine Salts."
-
Do not mix with strong oxidizers (risk of N-oxide formation or exothermic reaction).
-
Disposal Method: High-temperature incineration equipped with a scrubber to neutralize HBr/HCl/NOx emissions.
-
References
-
Sigma-Aldrich. (2024). (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride Safety Data Sheet. Retrieved from
-
PubChem. (2025). Compound Summary: 1-(4-Bromophenyl)propan-1-amine hydrochloride.[10][11] National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine (Analogous Structure Safety Data). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from
Sources
- 1. 2-(4-Bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | CID 21893454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. targetmol.com [targetmol.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. 1-(4-Bromophenyl)propan-1-amine hcl | 90485-18-0 [sigmaaldrich.com]
- 11. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
